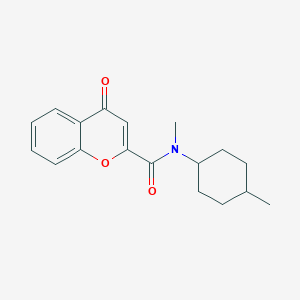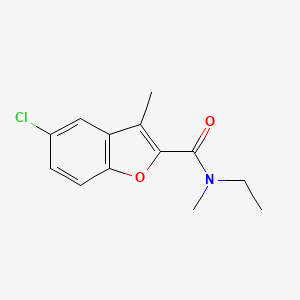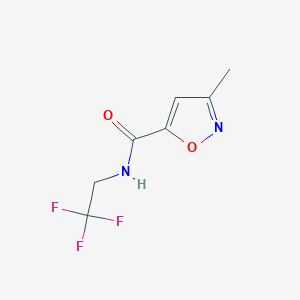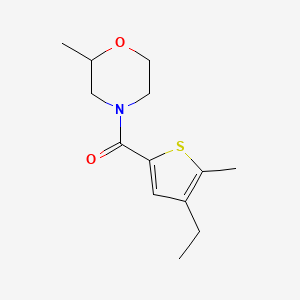
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide, also known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. MXE has gained popularity in recent years due to its psychoactive effects, and it has been used for recreational purposes. However, MXE also has potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide acts on the NMDA receptors in the brain, which are involved in learning and memory. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide is a non-competitive antagonist of the NMDA receptors, which means that it blocks the receptors and prevents them from functioning properly. This leads to a decrease in the activity of the glutamate neurotransmitter system, which is involved in many important functions in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal studies. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been shown to increase dopamine and serotonin levels in the brain, which are neurotransmitters that are involved in mood regulation. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has several advantages for use in lab experiments. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide is a relatively potent NMDA receptor antagonist, which means that it can be used in small doses to achieve the desired effects. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide also has a relatively long half-life, which means that its effects can be studied over a longer period of time. However, N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide also has several limitations for use in lab experiments. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has not been extensively studied in humans, and its effects on human physiology and behavior are not well understood. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide also has potential side effects that could interfere with the results of lab experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide. One area of research could be to investigate the potential therapeutic applications of N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide in the treatment of depression and other psychiatric disorders. Another area of research could be to investigate the long-term effects of N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide on brain function and behavior. Finally, future research could focus on developing new NMDA receptor antagonists that have fewer side effects and greater therapeutic potential than N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide.
Métodos De Síntesis
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexanone with methanol and hydrochloric acid to produce 4-methylcyclohexanol. The 4-methylcyclohexanol is then reacted with phosphorus oxychloride to form 4-methylcyclohexyl chloride. The final step involves the reaction of 4-methylcyclohexyl chloride with 4,5-dihydro-2-oxo-1H-3-benzazepine-3-carboxylic acid to produce N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been shown to have similar effects to ketamine, another dissociative drug that has been used in research to study depression and other psychiatric disorders. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been used in animal studies to investigate the role of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning and memory. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has also been used to study the effects of dissociative drugs on brain function and behavior.
Propiedades
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-7-9-13(10-8-12)19(2)18(21)17-11-15(20)14-5-3-4-6-16(14)22-17/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXNIWAHOZIBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
